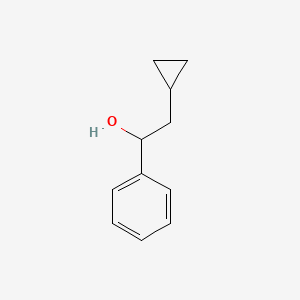
Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Chemistry and Synthesis Applications
Reactivity with Secondary Amines : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to form specific derivatives, including piperazine derivatives (Vasileva et al., 2018).
Synthesis of Hybrid Molecules : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized from ethyl piperazine-1-carboxylate, showing potential for diverse molecular applications (Başoğlu et al., 2013).
Pharmaceutical and Biological Research
Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamides, with a piperazine moiety, were synthesized and showed considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).
Inhibitory Activity on Mycobacterium tuberculosis : Piperazine derivatives were found to be effective inhibitors in the context of Mycobacterium tuberculosis DNA GyrB ATPase and supercoiling assays (Reddy et al., 2014).
Material Science and Engineering
Hydrogen-Bond Association Studies : The hydrogen-bonding networks of certain piperazine derivatives were analyzed, providing insights into molecular interactions and crystallization behavior (Weatherhead-Kloster et al., 2005).
Synthesis of Novel Compounds with Antimicrobial Activities : Various novel compounds, including piperazine derivatives, were synthesized and screened for their antimicrobial activities (Bektaş et al., 2007).
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the thiophene nucleus in the compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through a variety of mechanisms, potentially including direct binding, enzymatic inhibition, or modulation of signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to impact a wide range of pathways, including those involved in inflammation, cancer, viral infections, and more .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and more .
特性
IUPAC Name |
ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-4-27-21(26)24-12-10-23(11-13-24)14-18-15(2)16(3)28-20(18)22-19(25)17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRKXIICCRGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-methanesulfonylphenyl)acetamide](/img/structure/B2898081.png)
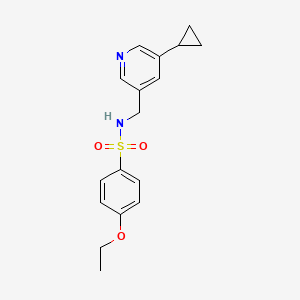
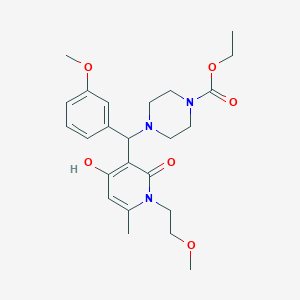
![2-methoxy-5-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2898088.png)
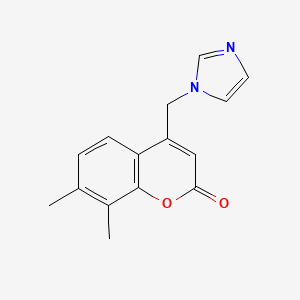
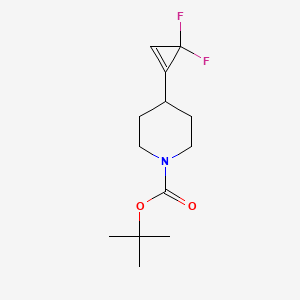
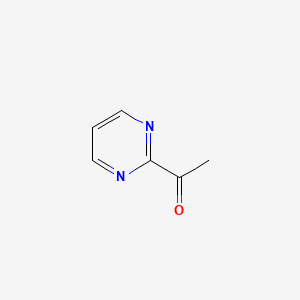
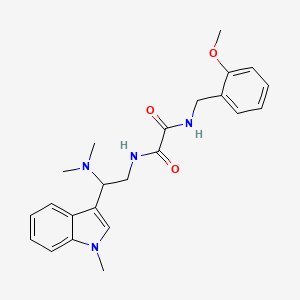
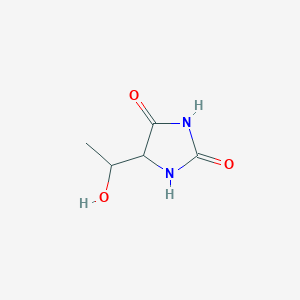
![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)
![N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898099.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2898101.png)
